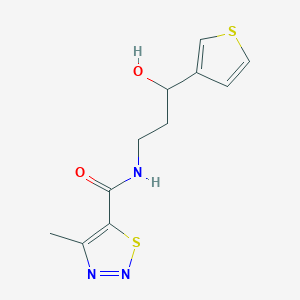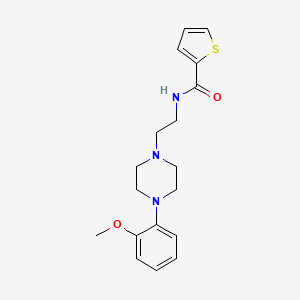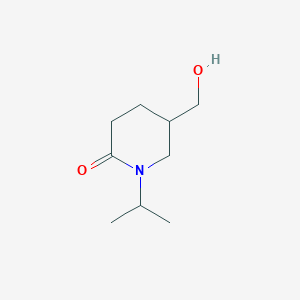
5-(Hydroxymethyl)-1-isopropylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis
Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .Physical And Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .Scientific Research Applications
Protein Kinase C Binding Affinity
A study by Endo et al. (1997) discusses the synthesis and evaluation of configurational isomers based on 6-hydroxymethyl-3-isopropyl-4-tetradecylopiperazin-2-ones, designed from the biologically active conformation of teleocidins and benzolactams. These compounds were evaluated for their ability to bind to Protein Kinase C (PKC), with one isomer showing moderate binding affinity, suggesting the potential for the design of molecules that can selectively interact with PKC, an enzyme involved in various signaling pathways (Endo et al., 1997).
Glycosidase Inhibition
Uchida et al. (1997) explored the synthesis and evaluation of glycosidase inhibitors, highlighting the biological relevance of such compounds. The study's focus on 5-amino- and 5-amino-C-(hydroxymethyl)-1,2,3,4-cyclopentanetetraols and their inhibitory activity against several glycosidases illustrates the potential for developing novel inhibitors that can impact various biological processes, including carbohydrate digestion and metabolic diseases (Uchida et al., 1997).
Biomass Conversion
Casanova et al. (2009) reported the aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts, demonstrating a method for converting biomass-derived compounds into valuable chemical products. This study is indicative of the potential for chemical transformations of hydroxymethyl groups in environmentally friendly and economically viable ways, which could be applicable to compounds like "5-(Hydroxymethyl)-1-isopropylpiperidin-2-one" for the synthesis of bio-based polymers or pharmaceuticals (Casanova et al., 2009).
Future Directions
The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .
Mechanism of Action
Mode of Action
Given the lack of specific information about 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one, it’s challenging to provide a detailed explanation of its interaction with its targets and the resulting changes
Result of Action
The molecular and cellular effects of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one’s action are currently unknown . Understanding these effects would require more detailed knowledge of the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one . .
properties
IUPAC Name |
5-(hydroxymethyl)-1-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-8(6-11)3-4-9(10)12/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSKQUROLYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)
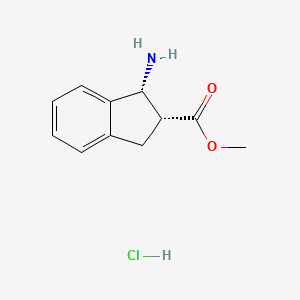



![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)


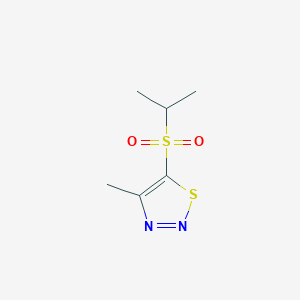
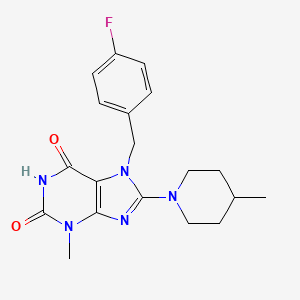
![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)
